molecular formula C7H10N2O2S B6175172 ethyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylate CAS No. 2103794-14-3

ethyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylate

Cat. No. B6175172
CAS RN: 2103794-14-3
M. Wt: 186.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylate, also known as ethyl 3-methylsulfanylpyrazole-5-carboxylate (EMPC), is a novel synthetic molecule that has attracted significant attention due to its potential applications in scientific research. EMPC is a small molecule with a molecular weight of 161.19 g/mol, and it is composed of a pyrazole ring connected to a carboxylate group. It has been widely studied in the fields of biochemistry, physiology, and pharmacology due to its ability to modulate enzyme activity and its potential therapeutic applications.

Scientific Research Applications

EMPC has been widely studied for its potential applications in scientific research. It has been used as a tool to study the structure and function of enzymes, as well as the mechanism of enzyme inhibition. EMPC has also been used to study the binding of small molecules to proteins and the effects of small molecules on biochemical pathways. In addition, EMPC has been used to study the effects of drugs on biochemical pathways and to investigate the effects of drug-drug interactions.

Mechanism of Action

The mechanism of action of EMPC is not fully understood. However, it is believed that EMPC acts as a competitive inhibitor of enzymes, binding to the active site of the enzyme and blocking its activity. This inhibition is reversible and can be overcome by increasing the concentration of the enzyme's substrate. EMPC is also believed to interact with other proteins, such as receptors and transporters, and to modulate their activity.
Biochemical and Physiological Effects
EMPC has been studied for its effects on biochemical pathways and physiological processes. It has been found to modulate the activity of enzymes involved in metabolic pathways, such as the enzymes involved in the metabolism of fatty acids. EMPC has also been found to modulate the activity of transporters and receptors, which can affect the uptake and release of molecules in cells. In addition, EMPC has been found to modulate the activity of proteins involved in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

The use of EMPC in laboratory experiments has several advantages. It is a small molecule, which makes it easy to work with and allows for the use of a wide range of concentrations. EMPC is also relatively stable, which makes it suitable for long-term experiments. Furthermore, EMPC is not toxic and has low bioavailability, which makes it safe to use in laboratory experiments.
However, there are also some limitations to the use of EMPC in laboratory experiments. It is a synthetic molecule, which means that it is not naturally occurring and can be difficult to obtain in large quantities. In addition, EMPC is not very soluble in water, which can limit its use in certain experiments.

Future Directions

The potential applications of EMPC in scientific research are still being explored. Future studies may focus on the use of EMPC to modulate the activity of enzymes involved in drug metabolism, as well as the use of EMPC to study the effects of drugs on biochemical pathways. In addition, future studies may focus on the use of EMPC to study the effects of drugs on gene expression and the regulation of gene expression. Finally, future studies may focus on the use of EMPC to study the effects of small molecules on receptor activity and the effects of drug-drug interactions.

Synthesis Methods

The synthesis of EMPC can be achieved through a variety of methods. The most widely used method is the reaction of ethyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylate 3-methyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylatesulfanylpyrazole-5-carboxylate with a base, such as sodium hydroxide or potassium hydroxide. This reaction produces this compound 3-methyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylatesulfanylpyrazole-5-carboxylate and a salt. The salt is then isolated and the EMPC is obtained in pure form. Other methods for the synthesis of EMPC include the reaction of this compound 3-methyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylatesulfanylpyrazole-5-carboxylic acid with a base, the reaction of this compound 3-methyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylatesulfanylpyrazole-5-carboxylic acid with an acid, and the reaction of this compound 3-methyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylatesulfanylpyrazole-5-carboxylic acid with a reducing agent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylate involves the reaction of ethyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylate with appropriate reagents.", "Starting Materials": [ "Ethyl acetoacetate", "Thiosemicarbazide", "Methyl iodide", "Sodium ethoxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with thiosemicarbazide in ethanol to form ethyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylate.", "Step 2: Ethyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylate is reacted with methyl iodide in the presence of sodium ethoxide to form ethyl 3-(methylsulfanyl)-1-methyl-1H-pyrazole-5-carboxylate.", "Step 3: Ethyl 3-(methylsulfanyl)-1-methyl-1H-pyrazole-5-carboxylate is hydrolyzed with hydrochloric acid to form 3-(methylsulfanyl)-1-methyl-1H-pyrazole-5-carboxylic acid.", "Step 4: 3-(Methylsulfanyl)-1-methyl-1H-pyrazole-5-carboxylic acid is reacted with sodium bicarbonate and ethyl iodide in ethanol to form ethyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylate." ] }

CAS RN

2103794-14-3

Molecular Formula

C7H10N2O2S

Molecular Weight

186.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.